molecular formula C21H22N6O B4933239 {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B4933239
M. Wt: 374.4 g/mol
InChI Key: PLJQHBVFWJPUIY-RMKNXTFCSA-N
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Description

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound with a unique structure that combines a piperazine ring, a tetrazole ring, and a phenylpropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The phenylpropene moiety is introduced through a coupling reaction. Common reagents used in these reactions include phenylpropene, piperazine, and tetrazole precursors, along with catalysts such as palladium or copper complexes. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters. Solvent extraction and recrystallization are common purification techniques used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Properties

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c28-21(19-10-4-5-11-20(19)27-17-22-23-24-27)26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11,17H,12-16H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJQHBVFWJPUIY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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